molecular formula C16H25NO6S B2361621 2-(2-((tert-Butoxycarbonyl)amino)ethoxy)-ethyl 4-methylbenzenesulfonate

2-(2-((tert-Butoxycarbonyl)amino)ethoxy)-ethyl 4-methylbenzenesulfonate

Cat. No.: B2361621
M. Wt: 359.4 g/mol
InChI Key: JVGNPGXHRHJTFJ-UHFFFAOYSA-N
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Scientific Research Applications

Tos-PEG2-NH-Boc is widely used in scientific research, particularly in the synthesis of PROTACs. Its applications include:

Safety and Hazards

The compound is sold “as-is” without any warranty of merchantability, fitness for a particular purpose, or against infringement of intellectual property rights of a third party . It should be stored in a dark place, sealed in dry, at 2-8°C .

Future Directions

The product has been discontinued , indicating that it may not be widely used in future research or applications.

Relevant Papers Relevant papers for further reading can be found at the provided references . These papers may provide more detailed information about the compound’s synthesis, properties, and applications.

Mechanism of Action

Target of Action

The primary targets of Tos-PEG2-NH-Boc are the E3 ubiquitin ligases and the target proteins . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Mode of Action

Tos-PEG2-NH-Boc interacts with its targets by exploiting the intracellular ubiquitin-proteasome system . This system is responsible for selectively degrading target proteins . The compound forms a bridge between the E3 ubiquitin ligase and the target protein, leading to the degradation of the latter .

Biochemical Pathways

The key biochemical pathway involved in the action of Tos-PEG2-NH-Boc is the ubiquitin-proteasome system . This system is a crucial cellular pathway for protein degradation and regulation . By interacting with this pathway, Tos-PEG2-NH-Boc can selectively degrade target proteins .

Pharmacokinetics

As a peg-based compound, it is likely to have increased solubility and stability . These properties can enhance the bioavailability of the compound, making it more effective in its action.

Result of Action

The primary result of Tos-PEG2-NH-Boc’s action is the selective degradation of target proteins . This can lead to various molecular and cellular effects, depending on the specific target proteins involved .

Action Environment

The action, efficacy, and stability of Tos-PEG2-NH-Boc can be influenced by various environmental factors. For instance, the compound’s solubility can be significantly impacted by the solvent used . Furthermore, the compound’s stability can be affected by storage conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tos-PEG2-NH-Boc involves several steps:

    Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to form Boc-NH-PEG2.

    Tosylation: The protected compound is then tosylated using tosyl chloride in the presence of a base such as triethylamine to yield Tos-PEG2-NH-Boc.

Industrial Production Methods

Industrial production of Tos-PEG2-NH-Boc follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Tos-PEG2-NH-Boc undergoes several types of chemical reactions:

    Substitution Reactions: The tosyl group can be substituted by nucleophiles.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to regenerate the free amino group.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve mild heating.

    Deprotection: Reagents such as trifluoroacetic acid are used under mild acidic conditions.

Major Products

Comparison with Similar Compounds

Similar Compounds

    Tos-PEG3-NH-Boc: Similar structure with an additional ethylene glycol unit.

    Tos-PEG4-NH-Boc: Contains two additional ethylene glycol units.

Uniqueness

Tos-PEG2-NH-Boc is unique due to its optimal length and flexibility, making it suitable for a wide range of PROTAC applications. Its balance between hydrophilicity and hydrophobicity enhances its solubility and stability in various solvents .

Properties

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO6S/c1-13-5-7-14(8-6-13)24(19,20)22-12-11-21-10-9-17-15(18)23-16(2,3)4/h5-8H,9-12H2,1-4H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVGNPGXHRHJTFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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